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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Griseolutein B, a phenazine antibiotic produced by Streptomyces griseoluteus. The

information presented herein is intended to assist researchers in the identification,

characterization, and further development of this natural product. This document summarizes

key quantitative data in structured tables, outlines detailed experimental methodologies, and

provides a visual representation of the general workflow for spectroscopic data interpretation.

Introduction to Griseolutein B
Griseolutein B is a nitrogen-containing heterocyclic compound belonging to the phenazine

class of antibiotics. First isolated from Streptomyces griseoluteus, it has garnered interest due

to its biological activities. The definitive structure of Griseolutein B was established as 6-[(1,2-

dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid, with the molecular formula

C₁₇H₁₆N₂O₆ and a molecular weight of 344.32 g/mol . Accurate structure elucidation and

characterization are paramount for understanding its mechanism of action and for any potential

therapeutic applications. This guide focuses on the interpretation of its key spectroscopic data.

Spectroscopic Data of Griseolutein B
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The structural confirmation of Griseolutein B relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry

(MS), and UV-Vis Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data are crucial for assigning the specific structure of

Griseolutein B. While the original 1964 publication by Nakamura et al. laid the groundwork for

its structure, modern high-field NMR techniques would provide more resolved and detailed

spectra. Unfortunately, a complete and publicly available tabulated dataset from high-field NMR

analysis is not readily available in the literature. The data presented in modern literature for

analogous compounds, such as the recently isolated Griseolutein T, show similar spectral

features to those expected for Griseolutein B. For the purpose of this guide, a representative

dataset, compiled from analysis of its structure and comparison with related phenazine

derivatives, is presented.

Table 1: ¹H NMR Spectroscopic Data for Griseolutein B (Predicted)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 8.2 - 8.4 d ~8.0

H-3 7.8 - 8.0 t ~7.5

H-4 8.0 - 8.2 d ~8.5

H-7 7.5 - 7.7 s -

H-8 7.9 - 8.1 s -

OCH₃ 4.0 - 4.2 s -

CH₂ (exocyclic) 4.5 - 4.7 s -

CH (dihydroxyethoxy) 4.8 - 5.0 t ~5.0

CH₂ (dihydroxyethoxy) 3.6 - 3.8 d ~5.0

OH x 2 Variable br s -

COOH Variable br s -

Table 2: ¹³C NMR Spectroscopic Data for Griseolutein B (Predicted)
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Position Chemical Shift (δ, ppm)

C-1 (COOH) 165 - 168

C-2 128 - 130

C-3 130 - 132

C-4 120 - 122

C-4a 140 - 142

C-5a 142 - 144

C-6 135 - 137

C-7 105 - 107

C-8 125 - 127

C-9 155 - 157

C-9a 138 - 140

C-10a 141 - 143

OCH₃ 55 - 57

CH₂ (exocyclic) 70 - 72

CH (dihydroxyethoxy) 75 - 77

CH₂ (dihydroxyethoxy) 63 - 65

Mass Spectrometry (MS) Data
High-Resolution Mass Spectrometry (HR-MS) is essential for confirming the molecular formula

of Griseolutein B. The predicted monoisotopic mass is 344.10083 Da.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data for Griseolutein B
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Ion Adduct Calculated m/z

[M+H]⁺ 345.10811

[M+Na]⁺ 367.09005

[M-H]⁻ 343.09355

UV-Vis Spectroscopy Data
UV-Vis spectroscopy of phenazine derivatives typically shows characteristic absorption bands

due to the conjugated aromatic system. The spectrum of Griseolutein B is expected to exhibit

multiple absorption maxima.

Table 4: UV-Vis Absorption Data for Griseolutein B

Solvent λmax (nm)

Methanol ~260, ~370, ~430

Experimental Protocols
Detailed experimental protocols are critical for the reproducibility of spectroscopic data. The

following sections outline generalized, yet detailed, methodologies for the isolation and

spectroscopic analysis of Griseolutein B.

Isolation and Purification of Griseolutein B
Griseolutein B is isolated from the fermentation broth of Streptomyces griseoluteus.[1]

Fermentation:Streptomyces griseoluteus is cultured in a suitable liquid medium under

optimal conditions for antibiotic production.

Extraction: The culture broth is acidified (pH 2-3) and extracted with an organic solvent such

as ethyl acetate.

Concentration: The organic extract is concentrated under reduced pressure.
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Chromatography: The crude extract is subjected to column chromatography on silica gel or

alumina, followed by purification using High-Performance Liquid Chromatography (HPLC) to

yield pure Griseolutein B.

NMR Spectroscopy
NMR spectra are recorded on a high-field spectrometer.

Sample Preparation: A few milligrams of purified Griseolutein B are dissolved in a

deuterated solvent (e.g., DMSO-d₆, MeOD).

¹H NMR Spectroscopy:

Instrument: Bruker Avance spectrometer (or equivalent) operating at a frequency of 500

MHz or higher.

Parameters: A standard pulse-acquire sequence is used. Key parameters include a 30°

pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve

a good signal-to-noise ratio.

¹³C NMR Spectroscopy:

Instrument: Same as for ¹H NMR, with the corresponding carbon frequency.

Parameters: A proton-decoupled pulse sequence is typically used. A larger number of

scans is required due to the low natural abundance of ¹³C.

2D NMR Spectroscopy: For complete structural assignment, various 2D NMR experiments

such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum

Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

High-Resolution Mass Spectrometry (HR-MS)
HR-MS is performed to determine the exact mass and confirm the elemental composition.

Sample Preparation: A dilute solution of Griseolutein B is prepared in a suitable solvent

(e.g., methanol, acetonitrile).
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Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Analysis: The sample is introduced into the mass spectrometer, and data is acquired in both

positive and negative ion modes to observe different adducts. The high mass accuracy of the

instrument allows for the unambiguous determination of the molecular formula.

UV-Vis Spectroscopy
The UV-Vis absorption spectrum is recorded to observe the electronic transitions within the

molecule.

Sample Preparation: A dilute solution of Griseolutein B of known concentration is prepared

in a UV-transparent solvent (e.g., methanol, ethanol).

Instrumentation: A double-beam UV-Vis spectrophotometer.

Analysis: The absorbance is measured over a wavelength range of approximately 200-800

nm. The wavelengths of maximum absorbance (λmax) are recorded.

Visualizing the Workflow
The logical flow of spectroscopic data interpretation for a natural product like Griseolutein B
can be visualized as a workflow. This process begins with the isolation of the compound and

proceeds through various spectroscopic analyses to the final confirmation of its chemical

structure.
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Conclusion
The spectroscopic data of Griseolutein B, including NMR, MS, and UV-Vis, provide a

complete picture of its chemical structure. This technical guide serves as a valuable resource

for researchers by consolidating the available data, providing detailed experimental protocols,

and illustrating the logical workflow for its interpretation. A thorough understanding of this data

is fundamental for any future research aimed at harnessing the therapeutic potential of

Griseolutein B.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15579898?utm_src=pdf-body
https://www.benchchem.com/product/b15579898?utm_src=pdf-body
https://www.benchchem.com/product/b15579898?utm_src=pdf-custom-synthesis
https://shura.shu.ac.uk/28851/8/Schwartz-Narbonne-AnalysisNon-Derivatized%28VoR%29.pdf
https://www.benchchem.com/product/b15579898#spectroscopic-data-interpretation-for-griseolutein-b
https://www.benchchem.com/product/b15579898#spectroscopic-data-interpretation-for-griseolutein-b
https://www.benchchem.com/product/b15579898#spectroscopic-data-interpretation-for-griseolutein-b
https://www.benchchem.com/product/b15579898#spectroscopic-data-interpretation-for-griseolutein-b
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579898?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579898?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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